

3-Hydroxy-N-methylpropanamide: A Technical Guide to an Enigmatic Molecule

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-hydroxy-N-methylpropanamide

Cat. No.: B1590811

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An In-depth Exploration of its Potential Biological Role and Significance for Researchers, Scientists, and Drug Development Professionals.

Foreword: Charting the Unknown

In the vast landscape of metabolomics and drug discovery, countless molecules await their turn in the scientific spotlight. **3-hydroxy-N-methylpropanamide** is one such entity. While its chemical structure is unassuming, its biological role remains largely uncharacterized in publicly available literature. This guide, therefore, ventures into a territory of scientific inquiry, building a framework for understanding this molecule not from a wealth of established facts, but from the foundational principles of biochemistry, pharmacology, and analytical science. We will dissect its known chemical properties, infer its probable metabolic fate, postulate its potential biological significance by drawing parallels with structurally related compounds, and provide a comprehensive roadmap for its empirical investigation. This document is crafted for the intrepid researcher—one who sees the absence of data not as a void, but as an opportunity for discovery.

Section 1: The Molecular Profile of 3-hydroxy-N-methylpropanamide

3-hydroxy-N-methylpropanamide is a simple, low molecular weight organic compound. Its structure, characterized by a hydroxyl group and an N-methylated amide function, bestows upon it specific chemical properties that are crucial determinants of its biological behavior.

Property	Value	Source
Molecular Formula	C4H9NO2	--INVALID-LINK--
Molecular Weight	103.12 g/mol	--INVALID-LINK--
CAS Number	6830-81-5	--INVALID-LINK--
Predicted Solubility	High in aqueous and polar organic solvents	Inferred from structure
Hydrogen Bonding	Both donor (hydroxyl) and acceptor (carbonyl oxygen, hydroxyl oxygen) capabilities	Inferred from structure

The presence of both a hydroxyl and an amide group suggests that **3-hydroxy-N-methylpropanamide** is a polar molecule, likely soluble in aqueous environments such as physiological fluids. This solubility is a critical factor for its bioavailability and distribution within a biological system.

Section 2: The Metabolic Crossroads: A Hypothesis-Driven Pathway

The metabolic fate of a molecule dictates its duration of action, its potential for accumulation, and the formation of active or toxic byproducts. In the absence of direct studies on **3-hydroxy-N-methylpropanamide**, we can propose a hypothetical metabolic pathway based on the well-established metabolism of similar chemical moieties.

Phase I Metabolism: The Initial Transformation

Phase I reactions typically introduce or expose functional groups, preparing the molecule for subsequent conjugation and excretion. For **3-hydroxy-N-methylpropanamide**, two primary Phase I pathways are plausible:

- N-demethylation: The N-methyl group is a common target for cytochrome P450 (CYP) enzymes.^[1] This reaction would yield 3-hydroxypropanamide and formaldehyde. The stability of the intermediate carbinolamide can be influenced by pH.^[1]

- **Oxidation of the Hydroxyl Group:** The primary alcohol could be oxidized by alcohol dehydrogenases (ADHs) or aldehyde dehydrogenases (ALDHs) to first an aldehyde and then to a carboxylic acid, resulting in N-methyl-3-oxopropanamide and subsequently N-methylmalonamic acid.

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} caption="Hypothetical Phase I metabolic pathways of 3-hydroxy-N-methylpropanamide."
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Phase II Metabolism: Conjugation and Excretion

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.

- **Glucuronidation:** The hydroxyl group of **3-hydroxy-N-methylpropanamide** is a prime candidate for glucuronidation by UDP-glucuronosyltransferases (UGTs), forming a more water-soluble glucuronide conjugate.
- **Sulfation:** Similarly, sulfotransferases (SULTs) could catalyze the sulfation of the hydroxyl group.

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} caption="Hypothetical Phase II metabolic pathways of 3-hydroxy-N-methylpropanamide."
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Section 3: Unveiling the Biological Significance: An Inferential Approach

While the direct biological role of **3-hydroxy-N-methylpropanamide** is unknown, its structural similarity to other biologically active molecules, such as short-chain fatty acids (SCFAs) and their derivatives, allows us to formulate testable hypotheses.

A Potential Signaling Molecule?

Short-chain fatty acids are well-established signaling molecules that play crucial roles in gut health, immune regulation, and metabolism.^{[2][3][4][5]} It is conceivable that **3-hydroxy-N-methylpropanamide**, or its metabolites, could interact with some of the same receptors or pathways. For instance, some short-chain fatty acid amides have been shown to have biological activity.

A Role in Cellular Metabolism?

The structural resemblance to intermediates in amino acid and lipid metabolism raises the possibility that **3-hydroxy-N-methylpropanamide** could influence these pathways. It might act as a competitive inhibitor or an allosteric modulator of enzymes involved in these processes.

Toxicological Considerations

The amide functionality is generally stable; however, its hydrolysis can lead to the formation of an amine and a carboxylic acid. The toxicological profile of any propanamide derivative would need to be carefully evaluated. For instance, studies on other propanamide derivatives have investigated their potential for toxicity. Some benzamide derivatives have shown dose-dependent toxicity in animal models.^[6]

Section 4: A Practical Guide to Investigation: Experimental Workflows

To move from hypothesis to evidence, a systematic experimental approach is required. The following protocols provide a starting point for researchers aiming to elucidate the biological role of **3-hydroxy-N-methylpropanamide**.

Workflow 1: Characterizing Metabolic Stability and Metabolite Identification

This workflow aims to determine the metabolic stability of **3-hydroxy-N-methylpropanamide** and identify its primary metabolites.

Step-by-Step Protocol:

- Incubation with Liver Microsomes:

- Prepare a reaction mixture containing liver microsomes (human, rat, or other species of interest), NADPH regenerating system, and a buffer (e.g., potassium phosphate buffer, pH 7.4).
- Pre-incubate the mixture at 37°C.
- Initiate the reaction by adding **3-hydroxy-N-methylpropanamide** (typically at a concentration of 1-10 μ M).
- Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
- Centrifuge to precipitate proteins.
- Analysis by LC-MS/MS:
 - Analyze the supernatant from the quenched reaction using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
 - Develop a sensitive and specific analytical method to quantify the parent compound and detect potential metabolites. Gas chromatography-mass spectrometry (GC-MS) could also be a viable analytical technique.^[7]
 - Determine the rate of disappearance of the parent compound to calculate its in vitro half-life and intrinsic clearance.
 - Use the mass spectral data to identify potential metabolites by looking for expected mass shifts corresponding to N-demethylation, oxidation, glucuronidation, and sulfation.
- Incubation with Hepatocytes:
 - To investigate both Phase I and Phase II metabolism in a more physiologically relevant system, perform similar incubation experiments using primary hepatocytes.

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} caption="Workflow for determining metabolic stability and identifying metabolites."
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Workflow 2: Investigating Cytochrome P450 Involvement

This workflow is designed to identify the specific CYP enzymes responsible for the metabolism of **3-hydroxy-N-methylpropanamide**.

Step-by-Step Protocol:

- Reaction Phenotyping using Recombinant CYP Enzymes:
 - Incubate **3-hydroxy-N-methylpropanamide** with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
 - Quantify the rate of metabolite formation for each CYP isozyme. The isozymes that produce the highest levels of metabolites are the primary contributors to its metabolism.
- Chemical Inhibition Studies:
 - Incubate **3-hydroxy-N-methylpropanamide** with human liver microsomes in the presence and absence of specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).
 - A significant decrease in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme.

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} caption="Workflow for identifying specific CYP enzymes involved in metabolism."
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Section 5: The Path Forward: Future Research Directions

The study of **3-hydroxy-N-methylpropanamide** is in its infancy. The following are key areas for future research that will be critical in defining its biological role and potential for therapeutic development:

- **In Vivo Pharmacokinetic Studies:** To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a whole organism.
- **Target Identification and Validation:** To identify the specific proteins (receptors, enzymes, etc.) with which **3-hydroxy-N-methylpropanamide** or its metabolites interact.
- **Pharmacological and Toxicological Profiling:** To assess the biological effects of the compound in various in vitro and in vivo models of disease, as well as to determine its safety profile.
- **Synthesis of Analogs:** To explore the structure-activity relationship and optimize for desired biological effects.

Conclusion: A Call to a New Frontier

3-hydroxy-N-methylpropanamide represents a compelling example of a molecule at the frontier of biochemical and pharmacological research. While direct evidence of its biological role is currently lacking, the principles of metabolic chemistry and the study of analogous compounds provide a solid foundation for its investigation. This guide has offered a structured, hypothesis-driven framework for researchers to begin to unravel the mysteries of this intriguing compound. The path to understanding is now laid out; the journey of discovery awaits.

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- To cite this document: BenchChem. [3-Hydroxy-N-methylpropanamide: A Technical Guide to an Enigmatic Molecule]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590811#3-hydroxy-n-methylpropanamide-biological-role-and-significance]

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